1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 952183-29-8
VCID: VC2472955
InChI: InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.2 g/mol

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 952183-29-8

Cat. No.: VC2472955

Molecular Formula: C11H8F3N3O

Molecular Weight: 255.2 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde - 952183-29-8

Specification

CAS No. 952183-29-8
Molecular Formula C11H8F3N3O
Molecular Weight 255.2 g/mol
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde
Standard InChI InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2
Standard InChI Key YRMQYYRETQWMFG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O

Introduction

Chemical Identity and Classification

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is classified as a substituted 1H-1,2,3-triazole derivative. The compound contains a five-membered heterocyclic triazole ring with three nitrogen atoms in sequence, forming the characteristic 1,2,3-triazole structure. This core structure is substituted with two key functional groups: a 3-(trifluoromethyl)benzyl moiety at the N1 position and a carbaldehyde group at the C4 position of the triazole ring.

The triazole core is particularly significant in organic and medicinal chemistry due to its stability under various physiological conditions and its ability to form hydrogen bonds, which can enhance interactions with biological targets. The compound belongs to the broader category of heterocyclic compounds, which are extensively studied for their diverse applications in pharmaceutical development and material science.

The distinctive feature of this compound is the trifluoromethyl substituent on the benzyl group, which significantly influences the electronic properties and lipophilicity of the molecule. The trifluoromethyl group is known to enhance metabolic stability and increase binding affinity to target proteins in drug development contexts.

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature. The most common systematic name is 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde, but it can also be referred to by its IUPAC name: 1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde. Alternative names include 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carbaldehyde and 1H-1,2,3-Triazole-4-carboxaldehyde, 1-[[3-(trifluoromethyl)phenyl]methyl]- .

For database and inventory purposes, the compound is registered with CAS number 952183-29-8 and has a ChemSpider ID of 21267846. It is also known by its MDL number MFCD09607914 in certain chemical catalogs and databases .

The compound has been assigned various chemical identifiers that help in its unambiguous identification across different chemical databases and resources. These identifiers include standardized InChI and InChIKey notations that encode its structural information in a machine-readable format .

Physical and Chemical Properties

Basic Physical Properties

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde exhibits specific physical properties that are important for its characterization and application in research settings. The compound has a molecular weight of 255.2 g/mol and a melting point range of 94-96°C .

While the search results don't specify the physical appearance of the pure compound, many similar triazole derivatives typically appear as crystalline solids. The compound is available commercially with a purity of approximately 95%, which is suitable for most research applications .

The physical properties of this compound are influenced by the presence of the trifluoromethyl group, which increases the compound's lipophilicity and affects its solubility profile. These properties are particularly relevant when considering the compound's potential applications in medicinal chemistry and drug development.

Structural and Chemical Parameters

The molecular structure of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde features several key components that define its chemical behavior and potential applications. The complete molecular formula is C11H8F3N3O, which reflects the presence of the triazole ring (C2H2N3), the trifluoromethylbenzyl group (C8H6F3), and the carbaldehyde functional group (CHO) .

Table 1 summarizes the key structural and chemical parameters of the compound:

PropertyValue
IUPAC Name1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde
Molecular FormulaC11H8F3N3O
Molecular Weight255.2 g/mol
Average Mass255.199
Monoisotopic Mass255.061947
Melting Point94-96°C
Standard InChIInChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17
SMILES NotationC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O

The structural features of the compound, particularly the triazole ring and the trifluoromethyl group, contribute to its chemical stability and reactivity patterns. The triazole ring provides aromatic character and potential for hydrogen bonding interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Spectroscopic Data

Spectroscopic data provides valuable information about the structural and electronic properties of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde. The available spectroscopic data includes FT-IR, 1H NMR, 13C NMR, and mass spectrometry results .

The FT-IR spectrum shows characteristic absorption bands at νmax/cm-1 3133, 3051, 2949, 1611, 1461 (CH2), 1443, 1427, 1352, 1222 (N–N=N–), 1188 (C–N), 1072, 1049, 972, 914, 816 (=C–H out of plane, triazole ring), 767, 720, 696, and 581. The band at 1222 cm-1 is particularly noteworthy as it corresponds to the N–N=N– stretching vibration characteristic of the triazole ring .

The 1H NMR spectrum (300 MHz; CDCl3; Me4Si) shows signals at δ 7.83 (2 H, d, J = 7.65 Hz, Ar-H), 7.70 (1 H, s, C=CH), 7.44-7.38 (5 H, m, Ar-H), 7.36-7.29 (3 H, m, Ar-H), and 5.58 (2 H, s, CH2). The singlet at 5.58 ppm corresponds to the methylene group connecting the triazole ring to the benzyl moiety .

The 13C NMR spectrum (75 MHz; CDCl3; Me4Si) shows signals at δ 148, 134, 130, 129, 128.83, 128.79, 128.18, 128.07, 125, 119, and 54. The signal at 148 ppm likely corresponds to the carbaldehyde carbon, while the signal at 54 ppm is characteristic of the methylene carbon connecting the triazole to the benzyl group .

Mass spectrometry data shows peaks at m/z 235 (M+, 13%), 234 (75%, M – H), 206 (55%, M – N2), 129 (63%, M – C7H7N), and 116 (95%) .

Synthesis Methods

Copper-Catalyzed Cycloaddition

The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves a copper-catalyzed [3+2] cycloaddition reaction, which is a type of azide-alkyne cycloaddition. This synthetic approach is highly regarded for its efficiency and ability to produce triazoles with high regioselectivity.

The general synthetic route involves the reaction between an appropriate azide, typically derived from 3-(trifluoromethyl)benzyl halide, and a terminal alkyne that can be functionalized to introduce the carbaldehyde group. The reaction is catalyzed by copper(I) salts, which facilitate the formation of the 1,4-disubstituted triazole ring with high regioselectivity.

This copper-catalyzed cycloaddition is an example of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. The reaction conditions typically involve mild temperatures and can be conducted in various solvents, making it a versatile approach for synthesizing this class of compounds.

Functional Group Transformations

While the copper-catalyzed cycloaddition provides the basic triazole scaffold, additional synthetic steps may be required to introduce or modify the carbaldehyde functionality. These steps could involve oxidation of a primary alcohol or other functional group transformations to obtain the target carbaldehyde compound.

The synthesis of related compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, has been reported to involve reactions with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde under specific conditions (100°C for 2 hours in ethanol) . Similar approaches might be applicable to the synthesis of derivatives of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde.

Chemical Reactivity and Applications

Reactivity Patterns

The chemical reactivity of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is primarily determined by its functional groups: the triazole ring, the carbaldehyde group, and the trifluoromethyl substituent. Each of these structural components contributes to specific reactivity patterns that are relevant to its potential applications.

The carbaldehyde functional group at the C4 position of the triazole ring is particularly reactive and can participate in various transformations typical of aldehydes, including:

  • Nucleophilic addition reactions

  • Condensation reactions with amines to form imines

  • Wittig reactions to form alkenes

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

The reactivity of the carbaldehyde group is influenced by the electron-withdrawing nature of the trifluoromethyl substituent, which can enhance the electrophilicity of the carbonyl carbon. This increased electrophilicity can potentially make the compound more reactive toward nucleophilic addition reactions.

Applications in Chemical Research

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde has potential applications in various fields of chemical research, particularly in medicinal chemistry and materials science. The compound is of interest due to its unique structural features and the potential biological activities associated with triazole derivatives.

In medicinal chemistry, triazole derivatives have shown promise as potential pharmaceutical agents due to their ability to interact with various biological targets. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and potential bioactivity, making it a candidate for drug development research.

The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities. For example, the carbaldehyde group provides a reactive site for further functionalization to create libraries of compounds for screening against various biological targets.

In materials science, triazole derivatives have applications in the development of functional materials with specific properties. The trifluoromethyl group can contribute to the material's stability and performance in various environments.

Related Compounds and Structure-Activity Relationships

Structural Analogues

Several compounds structurally related to 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde have been studied for their chemical and biological properties. These analogues typically involve variations in the substituents on the benzyl group or modifications of the functional group at the C4 position of the triazole ring .

One notable example is 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which differs from our compound of interest by having a fluoro substituent instead of a trifluoromethyl group on the phenyl ring. This compound has been used in the synthesis of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which has been characterized by crystal structure analysis .

The study of these structural analogues provides valuable insights into the structure-activity relationships of this class of compounds. By systematically varying the substituents and functional groups, researchers can identify the structural features that contribute to specific chemical properties or biological activities .

Structure-Activity Considerations

The structure-activity relationships of triazole derivatives like 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde are influenced by several factors, including:

  • The nature and position of substituents on the benzyl group

  • The type of functional group at the C4 position of the triazole ring

  • The electronic and steric properties of these substituents

The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can be advantageous for drug-like properties. It also influences the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets.

The carbaldehyde group at the C4 position provides a reactive site for further functionalization, allowing for the creation of diverse libraries of compounds with potentially different biological activities. This versatility makes the compound valuable as a building block in medicinal chemistry research.

Current Research and Future Directions

Future Research Directions

Future research on 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde may explore several promising directions:

  • Development of new synthetic methodologies for more efficient and selective preparation of the compound and its derivatives

  • Exploration of its potential biological activities, particularly in the context of drug discovery

  • Investigation of its applications in materials science, potentially as a component in functional materials

  • Detailed structure-activity relationship studies to understand how structural modifications affect its properties and activities

  • Computational studies to predict and understand its interactions with biological targets

These research directions could contribute to a deeper understanding of the compound's properties and expand its potential applications in various fields of chemistry.

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